Lipophilicity Advantage: XLogP3 Shift of +0.8 Log Units Relative to the Methyl Ester
The isopropyl ester exhibits a computed XLogP3 of 1.1, compared with 0.3 for the methyl ester analog—a difference of +0.8 log units [1]. This increase in lipophilicity is within the range known to improve passive membrane permeability by approximately 3‑ to 10‑fold per log unit, based on established quantitative structure‑permeability relationships [2]. No experimental logP or logD data are available for the ethyl or propyl esters in authoritative databases, limiting cross‑comparison to computed values.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Methyl 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate, XLogP3 = 0.3 |
| Quantified Difference | ∆XLogP3 = +0.8 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); no experimental logP available |
Why This Matters
A 0.8‑log‑unit higher lipophilicity translates into measurably different membrane partitioning and bioavailability potential, making the isopropyl ester the preferred choice when passive permeability is a critical selection criterion.
- [1] PubChem CID 65359914 (isopropyl ester) and CID 4715109 (methyl ester). XLogP3 computed values. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235‑248. DOI:10.1517/17460441003605098 View Source
